2-Amino-4-methoxybenzoic acid hydrochloride
Description
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
DOKFVBJHESAQSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Reaction Conditions
- Starting material: 2-nitro-4-cyano-benzoic acid methyl ester
- Solvent: Dilute hydrochloric acid (0.5–5% mass concentration)
- Catalyst: 5% Palladium on carbon (Pd/C)
- Hydrogen pressure: 0.5–3.5 MPa (preferably 0.5–2 MPa)
- Temperature: 10–60 °C (commonly around 25 °C)
- Reaction time: Until starting material is reduced to less than 0.1% (monitored by HPLC)
Reaction Steps
Reduction of Nitro and Cyano Groups:
- The 2-nitro-4-cyano-benzoic acid methyl ester is suspended in dilute hydrochloric acid.
- The catalyst (5% Pd/C) is added.
- Hydrogen gas is introduced under controlled pressure and temperature.
- The reaction proceeds with hydrogenation of both nitro and cyano groups to the corresponding amino and methylamino groups.
- The reaction is monitored by HPLC to ensure completion.
-
- The reaction mixture is cooled to room temperature.
- The catalyst is recovered by filtration and can be reused with the addition of fresh catalyst (0.005–0.05 weight ratio relative to raw material).
- The filtrate (mother liquor) is spin-dried under vacuum at 50–70 °C and 20–40 mmHg to obtain the product.
- The product is this compound with HPLC purity >98%.
Reaction Parameters and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | 5% Pd/C | Recyclable, cost-effective |
| Hydrogen Pressure | 0.5–3.5 MPa (preferably 0.5–2 MPa) | Pressure ramping recommended |
| Temperature | 10–60 °C (commonly 25 °C) | Cooling applied if temperature rises above 40 °C |
| Hydrochloric Acid Concentration | 0.5–5% (mass) | Ensures solubility and reaction efficiency |
| Reaction Time | Until <0.1% starting material remains | Monitored by HPLC |
| Drying Conditions | 50–70 °C, 20–40 mmHg vacuum | Spin-drying to obtain pure hydrochloride salt |
Advantages of the Method
- High yield and purity: Product purity exceeds 98% by HPLC.
- Catalyst recyclability: Pd/C catalyst can be filtered and reused, reducing costs.
- Environmental friendliness: Use of hydrogen gas and aqueous acidic medium minimizes hazardous waste.
- Scalability: Suitable for industrial-scale production due to mild conditions and straightforward workup.
Alternative Synthetic Routes and Notes
While the above method is the most direct and industrially viable, other synthetic approaches involving substitution reactions on methoxybenzoic acid derivatives or complexation with metal centers have been reported but are less common for this specific hydrochloride salt.
- Some studies focus on the synthesis of substituted benzoic acids with amino and methoxy groups via nucleophilic aromatic substitution or amination reactions, but these often require multi-step procedures and harsher conditions.
- Complexation with organotin compounds or other metals is more relevant for derivative synthesis rather than the direct preparation of the hydrochloride salt.
Summary Table of Preparation Method
| Step | Description | Conditions/Details |
|---|---|---|
| 1. Starting Material | 2-nitro-4-cyano-benzoic acid methyl ester | Purity >99% |
| 2. Catalyst | 5% Pd/C | 0.005–0.05 weight ratio to raw material |
| 3. Solvent | Dilute HCl (0.5–5%) | Aqueous medium |
| 4. Hydrogenation | Reduction of nitro and cyano groups | 0.5–3.5 MPa H2, 10–60 °C, monitored by HPLC |
| 5. Catalyst Recovery | Filtration | Catalyst reused with fresh addition |
| 6. Product Isolation | Spin-drying under vacuum | 50–70 °C, 20–40 mmHg vacuum |
| 7. Product Purity | HPLC >98% | Confirmed by analytical methods |
Research Findings and Industrial Relevance
- The method described in patent CN106565509A demonstrates a clean, efficient, and cost-effective process for producing this compound suitable for large-scale industrial manufacture.
- The use of Pd/C catalyst and hydrogen gas under mild conditions ensures minimal environmental impact and high product quality.
- The process parameters are optimized to balance reaction rate, catalyst life, and product purity.
- The ability to recycle the catalyst and operate under aqueous acidic conditions reduces waste and operational costs.
Scientific Research Applications
2-Amino-4-methoxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Methods: While this compound is synthesized via methylation of 4-hydroxyanthranilic acid, analogues like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride require multi-step routes involving reductive amination .
- Stability : Methoxy groups enhance stability compared to hydroxy derivatives, making the compound suitable for long-term storage and industrial processes .
- Pharmacological Potential: Derivatives with aminomethyl or halogen substituents show promise in targeted drug delivery, whereas methoxy groups are explored for their metabolic stability .
Biological Activity
2-Amino-4-methoxybenzoic acid hydrochloride, also known as 2-amino-p-anisic acid hydrochloride, is a compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential applications in pharmaceuticals and research.
- Molecular Formula : C8H9NO3·HCl
- Molecular Weight : Approximately 189.62 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water
The compound features an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzoic acid structure, contributing to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Properties :
- The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report inhibition zones exceeding those of standard antibiotics in some cases.
- It has shown effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antioxidant Activity :
- Cytotoxic Effects :
The biological activity of this compound is attributed to its ability to interact with cellular components:
- ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis through pathways involving mitochondrial dysfunction and DNA damage .
- Synergistic Effects : Interaction studies have shown that this compound can enhance the efficacy of other antimicrobial agents, indicating potential for combination therapies.
Case Studies and Research Findings
A review of literature reveals several relevant studies:
- One study highlighted its antibacterial efficacy against Pseudomonas aeruginosa, with inhibition zones comparable to standard treatments .
- Another investigation assessed its cytotoxicity against multiple cancer cell lines (e.g., MCF-7, A549), showing IC50 values ranging from 5 mM to 22 mM, indicating moderate potency .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Methoxyaniline | C7H9NO | An amino derivative of methoxybenzene; used in dyes. |
| 2-Amino-5-methoxybenzoic acid | C8H9NO3 | Similar biological activities but differs in substituent position. |
| 3-Amino-4-methoxybenzoic acid | C8H9NO3 | Similar structure; potential differences in reactivity and biological effects. |
These comparisons highlight the unique substituent arrangement of this compound, influencing its specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
